Coumatetralyl
Overview
Description
Coumatetralyl is a chemical compound belonging to the class of 4-hydroxycoumarin derivatives. It is primarily used as an anticoagulant rodenticide. The compound is known for its ability to inhibit the synthesis of vitamin K-dependent clotting factors, making it effective in controlling rodent populations .
Mechanism of Action
Target of Action
Coumatetralyl is an anticoagulant of the 4-hydroxycoumarin vitamin K antagonist type . Its primary target is the Vitamin K cycle, which plays a crucial role in the blood clotting mechanism .
Mode of Action
This compound acts as an anti-vitamin K (AVK) agent . It disrupts the normal blood clotting mechanisms by inhibiting the Vitamin K epoxide reductase, an enzyme that is essential for the recycling of Vitamin K . This inhibition prevents the regeneration of active Vitamin K, thereby impairing the formation of Vitamin K-dependent clotting factors II, VII, IX, and X, and proteins C and S .
Biochemical Pathways
The disruption of the Vitamin K cycle by this compound leads to a deficiency of Vitamin K-dependent clotting factors in the blood . This deficiency affects the coagulation pathway, resulting in an increased bleeding tendency. If the exposure to this compound continues for several days, the product becomes more toxic .
Pharmacokinetics
This compound is rapidly metabolized, and its toxicity is relatively low after one exposure . It must be constantly present in the bloodstream for more than one to two days to be highly toxic . A terminal half-life of at least 81 days for this compound in blood has been estimated , which is longer than previously reported in other species .
Result of Action
The result of this compound’s action is an increased bleeding tendency, which can eventually lead to profuse haemorrhage and death . The onset of symptoms may be delayed for several days after exposure .
Action Environment
This compound is commonly used with grains and other cereals as a rodent poison . It may be moderately persistent in soil systems and aquatic systems under certain conditions . It is moderately mobile, so there is some risk it may leach to groundwater, but its pattern of use will mitigate most risk .
Biochemical Analysis
Biochemical Properties
Coumatetralyl, as a vitamin K antagonist, interferes with the action of Vitamin K, a critical component in the biochemical reactions leading to blood clot formation. It inhibits the enzymes responsible for the synthesis of Vitamin K dependent clotting factors in the liver. This interaction between this compound and these enzymes disrupts the normal clotting process, leading to an anticoagulant effect .
Cellular Effects
The primary cellular effect of this compound is the disruption of normal blood clotting processes. By inhibiting the synthesis of Vitamin K dependent clotting factors, this compound affects the function of platelets, the cells responsible for initiating the clotting process. This can lead to prolonged bleeding times and an increased risk of bleeding .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the enzyme Vitamin K epoxide reductase. This enzyme is responsible for reducing Vitamin K epoxide to its active form, which is a necessary cofactor for the synthesis of clotting factors. By inhibiting this enzyme, this compound prevents the synthesis of these clotting factors, leading to its anticoagulant effect .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are dependent on the duration of exposure and the concentration of the compound. Over time, continued exposure to this compound can lead to a cumulative anticoagulant effect, as the inhibited clotting factors are slowly depleted and not replaced due to the action of the compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent. Lower doses may result in prolonged clotting times without overt signs of bleeding. At higher doses, this compound can cause significant bleeding and hemorrhage, which can be fatal .
Transport and Distribution
Once absorbed, this compound is distributed throughout the body via the bloodstream. It is able to cross cell membranes and accumulate within cells, particularly in the liver where it exerts its effects .
Subcellular Localization
Within cells, this compound is likely to be found in the endoplasmic reticulum, the site of synthesis for the clotting factors it inhibits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coumatetralyl can be synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin with 1-tetralone. The reaction typically requires acidic or basic catalysts to facilitate the condensation reaction. The intermediate product is then subjected to further reactions to yield the final compound .
Industrial Production Methods: In industrial settings, this compound is produced by Bayer Environmental Science at Bayer AG site in Uerdingen, Germany. The production involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Coumatetralyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted coumarin compounds .
Scientific Research Applications
Coumatetralyl has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of anticoagulant action and the synthesis of related derivatives.
Biology: Employed in research to understand the effects of anticoagulants on biological systems, particularly in rodent models.
Medicine: Investigated for its potential use in developing new anticoagulant therapies for human use.
Industry: Utilized in the formulation of rodenticides for pest control in agricultural and urban settings
Comparison with Similar Compounds
Warfarin: Another 4-hydroxycoumarin derivative with similar anticoagulant properties.
Brodifacoum: A more potent anticoagulant rodenticide with a longer duration of action.
Difenacoum: Similar in structure and function but with different pharmacokinetic properties
Uniqueness: Coumatetralyl is unique in its moderate potency and relatively short duration of action compared to other anticoagulant rodenticides. This makes it suitable for use in situations where a rapid but controlled anticoagulant effect is desired .
Properties
IUPAC Name |
4-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c20-18-15-9-3-4-11-16(15)22-19(21)17(18)14-10-5-7-12-6-1-2-8-13(12)14/h1-4,6,8-9,11,14,20H,5,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSLJYXHZDTLQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=C(C4=CC=CC=C4OC3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
Record name | COUMATETRALYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4928 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041799 | |
Record name | Coumatetralyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-white crystalline powder; colorless when pure; odorless. This material is used as a rodenticide, functioning as an anticoagulant that does not induce bait-shyness. (EPA, 1998), Yellowish-white odorless solid; Colorless when pure; [CAMEO] Colorless powder; [MSDSonline] | |
Record name | COUMATETRALYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4928 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Coumatetralyl | |
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URL | https://haz-map.com/Agents/4528 | |
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Solubility |
In water, 425 mg/L at 20 °C and pH 7, Soluble in alcohols and acetone; slightly soluble in benzene, toluene, and diethyl ether., SOL IN DIL ALKALI & MOST ORG SOLVENTS, Practically insoluble in benzene, moderately soluble in alcohols, and readily soluble acetone and dioxane. The sodium salt is fully soluble in water., For more Solubility (Complete) data for COUMATETRALYL (6 total), please visit the HSDB record page. | |
Record name | COUMATETRALYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1725 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
8.5X10-6 mPa /6.38X10-11 mm Hg/ at 20 °C | |
Record name | COUMATETRALYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1725 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
5836-29-3 | |
Record name | COUMATETRALYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4928 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Coumatetralyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5836-29-3 | |
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Record name | Coumatetralyl [BSI:ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005836293 | |
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Record name | Coumatetralyl | |
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Record name | Coumatetralyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.931 | |
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Record name | COUMATETRALYL | |
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Record name | COUMATETRALYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1725 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
349 °F (EPA, 1998), 172-176 °C, Yellowish crystals. MP: 166-172 °C /Technical/ | |
Record name | COUMATETRALYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4928 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | COUMATETRALYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1725 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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